4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a piperidinone moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in thrombin generation and blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, which prevents the conversion of prothrombin to thrombin . This reduces thrombin-mediated platelet aggregation, ultimately leading to antithrombotic effects .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction of thrombin generation . This leads to a decrease in platelet aggregation and clot formation, demonstrating its antithrombotic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The piperidinone intermediate is then coupled with a benzamide derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine
- 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]thiazole
Uniqueness
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-6-15(7-13-18)20(24)21-16-8-10-17(11-9-16)22-14-4-3-5-19(22)23/h6-13H,2-5,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSXIJRXSPTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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